Cas no 1268491-06-0 (3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole)

3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole is a brominated carbazole derivative featuring a long alkyl chain at the 9-position. This structural configuration enhances its solubility in organic solvents while maintaining thermal and oxidative stability, making it suitable for applications in organic electronics and optoelectronic materials. The dibromo substitution at the 3- and 6-positions facilitates further functionalization via cross-coupling reactions, enabling its use as a versatile intermediate in synthesizing conjugated polymers or small-molecule semiconductors. Its extended alkyl chain also promotes film-forming properties, which are advantageous for solution-processed device fabrication. This compound is particularly relevant in the development of hole-transport materials, OLEDs, and photovoltaic systems.
3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole structure
1268491-06-0 structure
Product name:3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole
CAS No:1268491-06-0
MF:C29H41Br2N
MW:563.450546979904
CID:3036369
PubChem ID:71248996

3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole Chemical and Physical Properties

Names and Identifiers

    • 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole
    • 1268491-06-0
    • DB-217826
    • 9H-Carbazole,3,6-dibromo-9-(1-octylnonyl)-
    • 3,6-dibromo-9-(heptadecan-9-yl)carbazole
    • 3,6-Dibromo-9-(heptadecane-9-yl)-9H-carbazole
    • SCHEMBL14680674
    • Inchi: InChI=1S/C29H41Br2N/c1-3-5-7-9-11-13-15-25(16-14-12-10-8-6-4-2)32-28-19-17-23(30)21-26(28)27-22-24(31)18-20-29(27)32/h17-22,25H,3-16H2,1-2H3
    • InChI Key: SMZSNGZJEMOSFU-UHFFFAOYSA-N
    • SMILES: CCCCCCCCC(CCCCCCCC)N1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br

Computed Properties

  • Exact Mass: 563.15853g/mol
  • Surface Charge: 0
  • XLogP3: 12.6
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Rotatable Bond Count: 15
  • Monoisotopic Mass: 561.16058g/mol
  • Monoisotopic Mass: 561.16058g/mol
  • Topological Polar Surface Area: 4.9Ų
  • Heavy Atom Count: 32
  • Complexity: 456
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1686984-10g
CZ89-2Brc
1268491-06-0 98%
10g
¥11421.00 2024-08-09
A2B Chem LLC
AE64301-10g
3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole
1268491-06-0 >98%(HPLC)
10g
$3769.00 2024-04-20

Additional information on 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole

3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole: A Comprehensive Overview

The compound 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole (CAS No. 1268491-06-0) is a highly specialized organic molecule that has garnered significant attention in the fields of materials science and organic chemistry. This compound is characterized by its unique structure, which combines a carbazole backbone with bromine substituents and a heptadecan group. The carbazole core is a well-known heterocyclic aromatic system, widely studied for its electronic properties and applications in optoelectronic devices. The presence of bromine atoms at the 3 and 6 positions introduces additional functionality, while the heptadecan group at the 9 position imparts steric effects and potentially enhances solubility in organic solvents.

Recent studies have highlighted the potential of 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole as a building block for advanced materials. Researchers have explored its use in the synthesis of light-emitting polymers (LEPs) and organic light-emitting diodes (OLEDs). The bromine substituents are particularly valuable as they can serve as reactive sites for further functionalization, enabling the incorporation of additional functionalities such as electron-withdrawing or electron-donating groups. This versatility makes the compound a promising candidate for designing materials with tailored electronic properties.

The synthesis of 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole typically involves multi-step organic reactions, including nucleophilic aromatic substitution and coupling reactions. The introduction of the heptadecan group at the 9 position requires precise control over reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods have improved the efficiency of these reactions, making the synthesis more accessible for large-scale production.

In terms of applications, 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole has shown potential in the development of advanced materials for energy storage and conversion. For instance, studies have demonstrated its use as an interlayer material in perovskite solar cells, where it enhances charge transport and device stability. Additionally, its ability to form self-assembled monolayers (SAMs) has been exploited in surface modification applications, where it can improve the wettability and adhesion properties of surfaces.

The electronic properties of 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole have been extensively studied using computational methods such as density functional theory (DFT). These studies reveal that the bromine substituents significantly influence the molecule's energy levels, making it suitable for applications in field-effect transistors (FETs) and other electronic devices. Furthermore, the heptadecan group contributes to the molecule's mechanical flexibility, which is advantageous for applications in flexible electronics.

From a sustainability perspective, researchers have explored eco-friendly synthesis routes for 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole, including the use of biodegradable solvents and catalysts. These efforts align with growing industry trends toward greener chemical processes. Additionally, life cycle assessments (LCAs) have been conducted to evaluate the environmental impact of producing this compound on an industrial scale.

In conclusion, 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole represents a cutting-edge material with diverse applications across multiple disciplines. Its unique combination of structural features makes it a valuable tool for advancing materials science research. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in shaping future technologies.

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